4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one
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Overview
Description
4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an imino group, a sulfonyl group, and a substituted oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution with the Methylphenyl Group:
Formation of the Imino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine or the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The imino group and sulfonyl group are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Imino-5,5-dimethyl-3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-one
- 4-Imino-5,5-dimethyl-3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-one
- 4-Imino-5,5-dimethyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-one
Uniqueness
4-Imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical and biological properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-imino-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-8-4-6-9(7-5-8)19(16,17)14-10(13)12(2,3)18-11(14)15/h4-7,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJVKGNMYMFRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=N)C(OC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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